molecular formula C10H4Cl2N2 B1347115 Propanedinitrile, ((2,6-dichlorophenyl)methylene)- CAS No. 2972-79-4

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-

Cat. No.: B1347115
CAS No.: 2972-79-4
M. Wt: 223.05 g/mol
InChI Key: JONNMZZDUHHEOH-UHFFFAOYSA-N
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Description

Propanedinitrile, ((2,6-dichlorophenyl)methylene)- (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a nitrile-functionalized organic compound featuring a 2,6-dichlorophenyl group attached to a methylene-propanedinitrile core. This compound belongs to the class of benzylidenemalononitrile derivatives, characterized by their electron-withdrawing nitrile groups and aromatic substitution patterns.

Key structural features include:

  • Core: A propanedinitrile (malononitrile) backbone.
  • Substituent: A 2,6-dichlorophenyl group attached via a methylene bridge.
  • Electron-withdrawing effects: The dichlorophenyl group enhances electrophilicity, influencing reactivity in cycloaddition or nucleophilic substitution reactions .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONNMZZDUHHEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183871
Record name Propanedinitrile, ((2,6-dichlorophenyl)methylene)-
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Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2972-79-4
Record name 2-[(2,6-Dichlorophenyl)methylene]propanedinitrile
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Record name ((2,6-Dichlorophenyl)methylene)propanedinitrile
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Record name NSC98314
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Record name Propanedinitrile, ((2,6-dichlorophenyl)methylene)-
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Record name ((2,6-DICHLOROPHENYL)METHYLENE)PROPANEDINITRILE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, can be synthesized through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedinitrile, ((2,6-dichlorophenyl)methylene)-, involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanedinitrile Derivatives

Compound Name Substituent Position on Phenyl Additional Functional Groups CAS Number Key Applications/Notes
Propanedinitrile, ((2,6-dichlorophenyl)methylene)- 2,6-dichloro None N/A (see Note) Synthetic intermediate, potential antihypertensive activity
2-Chlorobenzylidenemalononitrile 2-chloro None 2698-41-1 Lachrymatory agent (CS gas analogue)
[Chloro(phenyl)methylidene]propanedinitrile Single chloro (position unspecified) None 2698-41-1 Intermediate for dyes, polymers
Propanedinitrile, [(2,6-dichlorophenyl)hydrazono]- 2,6-dichloro Hydrazono group 101398-33-8 Chelation, coordination chemistry

Notes:

  • The hydrazono derivative (CAS 101398-33-8) introduces a nitrogen-rich moiety, enabling coordination with metal ions, unlike the methylene-linked compound .

Physical and Spectral Properties

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) LC-MS (m/z)
Propanedinitrile derivatives (generic) 2225–2345 (C≡N stretch) 7.93–8.56 (aromatic H) 110–159 (aromatic C, C≡N) 392 (M+)
2-Chlorobenzylidenemalononitrile 2220, 1580 7.5–8.1 (multiplet, aromatic) 115–150 188 (M+)
Guanabenz (pharmaceutical analogue) N/A N/A N/A 291 (M+)

Key Observations :

  • The target compound’s IR spectrum aligns with nitrile-containing analogues, showing strong C≡N stretches near 2225–2345 cm⁻¹ .
  • The ¹H NMR aromatic signals (δ 7.93–8.56) reflect the deshielding effect of electron-withdrawing substituents, consistent with 2,6-dichlorophenyl systems .

Biological Activity

Propanedinitrile, specifically ((2,6-dichlorophenyl)methylene)- , is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a propanedinitrile moiety and a dichlorophenyl group, which enhances its reactivity and applications in various biological contexts. This article delves into the biological activity of this compound, summarizing key research findings, potential mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H4_{4}Cl2_{2}N2_{2}
  • CAS Number : 2972-79-4

The structure of propanedinitrile, ((2,6-dichlorophenyl)methylene)- includes two chlorine atoms attached to the phenyl ring, which is known to influence its biological interactions significantly.

Antimicrobial Properties

Research indicates that propanedinitrile derivatives exhibit notable antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The presence of the dichlorophenyl group is believed to enhance the binding affinity to microbial targets, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer potential of ((2,6-dichlorophenyl)methylene)- has also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : The compound has shown effectiveness in reducing the viability of cancer cells in vitro.
  • Induction of oxidative stress : It is hypothesized that the dichlorophenyl group contributes to increased reactive oxygen species (ROS) production, leading to cell death .

Enzyme Inhibition

Propanedinitrile derivatives have been investigated for their ability to act as enzyme inhibitors. The nitrile functional group is known for its ability to interact with enzyme active sites, potentially modulating their activity. This characteristic may lead to the development of new therapeutic agents targeting specific enzymes involved in disease pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of ((2,6-dichlorophenyl)methylene)- against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL. The study concluded that the compound's structural features play a crucial role in its antimicrobial efficacy.

Study 2: Anticancer Mechanisms

In another investigation focusing on cancer cell lines (e.g., A431 vulvar epidermal carcinoma), ((2,6-dichlorophenyl)methylene)- demonstrated a dose-dependent inhibition of cell viability. Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis markers, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
MalononitrileTwo nitrile groupsBuilding block in organic synthesis
2-(3-Bromobenzoyl)propanedinitrileBromine substitutionExhibits distinct reactivity
Benzylidene malononitrileBenzylidene groupKnown for various condensation reactions

The comparative analysis highlights the unique characteristics of ((2,6-dichlorophenyl)methylene)- among similar compounds, particularly in terms of its biological activities.

Q & A

Q. How is toxicity assessed for derivatives of this compound?

  • Methodological Answer : Acute oral toxicity is determined via OECD Guideline 423, with LD₅₀ values (e.g., 238–260 mg/kg in rodents). Chronic toxicity studies use 28-day repeated dosing and histopathological analysis .

Notes

  • Computational and experimental methods are cross-validated for reproducibility.
  • Toxicity data must adhere to OECD/ICH guidelines for regulatory compliance.

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